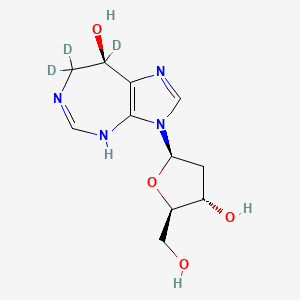

Pentostatin-d3

CAS No.:

Cat. No.: VC16643980

Molecular Formula: C11H16N4O4

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N4O4 |

|---|---|

| Molecular Weight | 271.29 g/mol |

| IUPAC Name | (8R)-7,7,8-trideuterio-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[4,5-d][1,3]diazepin-8-ol |

| Standard InChI | InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9+/m0/s1/i2D2,7D |

| Standard InChI Key | FPVKHBSQESCIEP-VCGDFEJCSA-N |

| Isomeric SMILES | [2H][C@@]1(C2=C(NC=NC1([2H])[2H])N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)O |

| Canonical SMILES | C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

Introduction

Chemical Identity and Structural Characteristics

Pentostatin-d3 (C₁₁H₁₃D₃N₄O₄) is a isotopologue of pentostatin where three hydrogen atoms are replaced with deuterium. The molecular weight of this compound is 271.29 g/mol . Deuterium substitution typically occurs at metabolically stable positions to minimize alterations in biological activity while enhancing physicochemical properties such as metabolic stability.

Table 1: Key Chemical Properties of Pentostatin-d3

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃D₃N₄O₄ | |

| Molecular Weight | 271.29 g/mol | |

| Deuterium Substitution | Three hydrogen atoms replaced |

Synthesis and Analytical Applications

While the exact synthesis route for Pentostatin-d3 remains undisclosed in public literature, deuterated compounds are generally produced via hydrogen-deuterium exchange reactions or by incorporating deuterated precursors during synthesis. For example, methodologies analogous to those used in vitamin D₃ analog synthesis—such as Ti(II)-mediated cyclization and Ru-catalyzed metathesis —could theoretically be adapted for Pentostatin-d3 production.

In analytical chemistry, Pentostatin-d3 serves as an internal standard in mass spectrometry-based assays. Its near-identical chemical behavior to non-deuterated pentostatin allows for precise quantification of the parent drug in biological matrices, minimizing ion suppression effects and improving assay reproducibility .

Pharmacological Profile and Metabolic Considerations

Pentostatin inhibits ADA, an enzyme critical for purine metabolism, leading to intracellular accumulation of deoxyadenosine triphosphate (dATP). This disrupts DNA synthesis and triggers apoptosis in lymphocytes . Although no direct studies on Pentostatin-d3’s pharmacological activity are available, deuterium substitution is known to alter drug metabolism by slowing cytochrome P450-mediated oxidation. For instance:

-

Metabolic Stability: Deuteration reduces the rate of hepatic metabolism, potentially prolonging half-life compared to non-deuterated pentostatin (t₁/₂ = 5.7 hours) .

-

Protein Binding: The 4% protein binding observed in pentostatin may remain unaffected, as deuterium substitution minimally impacts hydrophilic interactions.

Hypothetical Metabolic Pathway Comparison

| Parameter | Pentostatin | Pentostatin-d3 (Predicted) |

|---|---|---|

| Primary Metabolism | Hepatic (minor) | Slowed oxidative metabolism |

| Renal Excretion | ~90% | Similar or slightly reduced |

| Active Metabolites | None reported | Unlikely |

Research Applications and Future Directions

Mechanistic Studies in Immunology

Pentostatin’s ability to induce tumor-localized type I interferon production via TLR3 activation makes Pentostatin-d3 a candidate for tracing immune modulation pathways. Deuterium labeling could help distinguish endogenous versus administered compounds in studies exploring:

Pharmacokinetic Modeling

The isotope effect in Pentostatin-d3 enables precise tracking of absorption and distribution kinetics. Researchers could employ stable isotope-labeled kinetics (SILK) to:

-

Quantify blood-brain barrier penetration (pentostatin crosses the BBB )

-

Model dose-response relationships in leukemia models

Challenges and Limitations

Current knowledge gaps include:

-

Activity Validation: No published data confirm whether Pentostatin-d3 retains ADA inhibitory potency.

-

Synthetic Accessibility: Scalable synthesis methods remain proprietary, limiting widespread research use .

-

Regulatory Status: As a research-grade chemical, Pentostatin-d3 lacks Good Manufacturing Practice (GMP) certification for clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume